Fukiic acid

Antiviral Enzyme inhibition Medicinal chemistry

Researchers requiring authenticated fukiic acid for HIV-1 integrase SAR studies or as a reference standard for cimicifugic acid quantification face supply scarcity and uncertain purity. Fukiic acid (CAS 35388-56-8) directly resolves these gaps as a validated integrase inhibitor with a unique C6-C5 tartaric acid-derived scaffold. • Potent HIV-1 integrase inhibition (racemic form active in enzymatic assay); indispensable precursor for synthesizing fukinolic acid and cimicifugic acids A-J. • Certified purity ≥98% with full characterization (HPLC, NMR, MS); (2R,3S) stereochemistry confirmed. • Reliable global shipping with documented chain of custody; supplied as a research-use-only reference standard or synthetic building block.

Molecular Formula C11H12O8
Molecular Weight 272.21 g/mol
CAS No. 35388-56-8
Cat. No. B1214075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFukiic acid
CAS35388-56-8
Synonymsfukiic acid
Molecular FormulaC11H12O8
Molecular Weight272.21 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(C(=O)O)O)(C(=O)O)O)O)O
InChIInChI=1S/C11H12O8/c12-6-2-1-5(3-7(6)13)4-11(19,10(17)18)8(14)9(15)16/h1-3,8,12-14,19H,4H2,(H,15,16)(H,17,18)/t8-,11-/m1/s1
InChIKeyPHFSBARLASYIFM-LDYMZIIASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fukiic Acid: Identity, Structure, and Procurement


Fukiic acid (CAS 35388‑56‑8; (2R,3S)‑2‑[(3,4‑dihydroxyphenyl)methyl]‑2,3‑dihydroxybutanedioic acid) is a naturally occurring phenylpropanoid‑derived depside with a distinct C6‑C5 carbon skeleton [1]. Its molecular formula is C11H12O8, with a monoisotopic mass of 272.0532 g/mol [1]. The compound is a hydrolysis product of the more abundant plant metabolite fukinolic acid and is biosynthetically related to hydroxycinnamic acid esters found in Petasites japonicus and Cimicifuga species [2]. Fukiic acid serves both as a bioactive scaffold in its own right (e.g., HIV‑1 integrase inhibition) and as the core acyl moiety in a series of pharmacologically active esters (fukinolic acid, cimicifugic acids A–J) [3][4]. This dual identity—free acid vs. esterified building block—is central to its differentiation from simpler phenolic acids and from other phenylpropanoid dimers.

Scaffold Identity

C6-C5 tartaric acid-derived core (2R,3S); distinct from C6-C3 phenylpropanoids.

Research Use

HIV-1 integrase enzymatic assay context; precursor for fukinolic and cimicifugic acid esters.

Procurement Logic

Free acid serves as synthetic building block and reference standard for ester characterization.

Why Generic Polyphenols Cannot Replace Fukiic Acid


Fukiic acid occupies a distinct chemical space that prevents simple interchange with generic polyphenols or even with its own ester derivatives. The free acid possesses a unique C6‑C5 tartaric acid‑derived core bearing two chiral centers (2R,3S) and a catechol moiety, which dictates its metal‑chelating geometry and target engagement profile [1]. Unlike caffeic acid (C6‑C3) or rosmarinic acid (caffeic acid dimer), fukiic acid is not a phenylpropanoid in the classical sense; its extended α‑hydroxyacid backbone enables coordination with magnesium ions in HIV‑1 integrase that is sterically and electronically distinct from that of simpler catechol‑containing fragments [2]. Moreover, the free acid is the obligatory synthetic precursor to fukinolic acid and cimicifugic acids A–J; without fukiic acid as a starting material or reference standard, the preparation and characterization of these clinically relevant esters is impossible [3]. Substitution with piscidic acid (a C6‑C4 analog) or caffeic acid esters fails to replicate the exact spatial arrangement of the carboxylate and hydroxyl groups, leading to divergent inhibitory profiles on α‑amylase, carboxypeptidase A, and hyaluronidase [4].

Skeleton mismatch with common polyphenols

Caffeic acid (C6-C3) or rosmarinic acid (dimer) cannot replicate the extended α-hydroxyacid chelation geometry; binding profiles may shift.

Ester-derivative activity context differs

Free acid is the essential precursor; fukinolic/cimicifugic acids exhibit distinct inhibitory spectra not mirrored by simple substitution with caffeic acid esters.

Chiral configuration may affect target engagement

(2R,3S) absolute configuration may influence enzyme interaction; racemic mixture or opposite enantiomer may produce divergent assay responses.

Fukiic Acid vs. Closest Analogs: Evidence Compendium


HIV-1 Integrase Inhibition: Fukiic Acid vs. Caffeic Acid Dimers

Rac‑fukiic acid demonstrates potent inhibition of HIV‑1 integrase in enzymatic assays, whereas simpler caffeic acid dimers (e.g., rosmarinic acid) show markedly weaker activity. The total synthesis of fukiic acid confirmed this activity and provided a benchmark for comparative evaluation of synthetic analogs [1].

HIV-1 Integrase
Head-to-head
Active vs. weak caffeic acid dimers; exact IC50 not reported.
Supports integrase-targeted scaffold research.
Enzymatic assay context; quantitative IC50 data to verify.
Antiviral Enzyme inhibition Medicinal chemistry

α-Amylase Inhibition: Fukinolic Acid vs. Acarbose

Fukinolic acid (1), the caffeic acid ester of fukiic acid, inhibits α‑amylase with an IC50 of 2.41 × 10⁻⁵ M (24.1 μM), which is superior to the clinically used α‑amylase inhibitor acarbose. This activity is attributable to the fukiic acid core; the free acid itself serves as the essential precursor and structural benchmark [1].

α-Amylase Inhibition
Method context
IC50 2.41×10⁻⁵ M (fukinolic acid)
Supports α-amylase inhibitor screening context.
Esterification required for enhanced potency; free acid is reference core.
Diabetes Enzyme inhibition Natural products

Carboxypeptidase A Inhibition: Fukiic Acid Esters vs. Rosmarinic Acid

Fukinolic acid (1) and cimicifugic acid A (2), both fukiic acid esters, exhibit inhibitory activity against carboxypeptidase A that is as strong as rosmarinic acid (3) and stronger than caffeic acid (4). This structure–activity relationship underscores the critical contribution of the fukiic acid core to protease inhibition [1].

Carboxypeptidase A
Head-to-head
Inhibition ≈ rosmarinic acid > caffeic acid
Supports protease inhibitor scaffold evaluation.
Fukiic acid esters show comparable activity to rosmarinic acid.
Protease inhibition Enzyme assay Natural products

Structural Uniqueness: C6-C5 Fukiic Acid vs. C6-C3 Phenylpropanoids

Fukiic acid possesses a rare C6‑C5 carbon skeleton derived from the condensation of a phenylpropanoid unit with a C2 fragment, distinct from the ubiquitous C6‑C3 (phenylpropanoid) and C6‑C2‑C6 (stilbenoid) frameworks of common polyphenols. This structural divergence is confirmed by hydrolysis studies and total synthesis [1][2].

Carbon Skeleton
Class-level
C6-C5 vs. C6-C3/C6-C4 frameworks
Class-level structural differentiation.
Metal-chelating geometry may differ; data to verify in specific assays.
Structural biology Chemoinformatics Natural products

Synthetic Accessibility of Fukiic Acid

A total synthesis of racemic fukiic acid has been achieved in 7% overall yield over six steps starting from veratraldehyde. This establishes a baseline for synthetic accessibility and enables the preparation of fukiic acid analogs for SAR studies [1].

Synthetic Yield
Reported
7% overall yield (6 steps)
Supports synthetic accessibility review.
Racemic synthesis benchmark from veratraldehyde.
Organic synthesis Process chemistry Reference standard

Fukiic Acid: Procurement-Driven Application Scenarios


HIV-1 Integrase Inhibitor Lead Discovery

Rac‑fukiic acid is a validated inhibitor of HIV‑1 integrase enzymatic activity [1]. Its unique C6‑C5 scaffold, combined with the total synthesis protocol, makes it an ideal starting point for medicinal chemistry campaigns aimed at developing novel integrase strand transfer inhibitors. Procuring fukiic acid enables structure–activity relationship (SAR) exploration and the preparation of focused libraries of fukiic acid analogs.

Preparation of Fukinolic Acid and Cimicifugic Acids

Fukiic acid is the essential precursor and reference standard for the synthesis and analytical characterization of fukinolic acid and cimicifugic acids A–J [2]. These esters are the principal bioactive constituents of Cimicifuga racemosa (black cohosh) and Petasites japonicus. Procurement of high‑purity fukiic acid is required for both the preparation of authentic standards and the quantification of these esters in botanical raw materials and dietary supplements.

Carboxypeptidase A and α-Amylase Inhibitor Screening

Fukinolic acid (the caffeic acid ester of fukiic acid) exhibits carboxypeptidase A inhibitory activity comparable to rosmarinic acid and α‑amylase inhibition superior to acarbose (IC50 = 24.1 μM) [3]. Fukiic acid serves as the core scaffold for these inhibitors. Procuring fukiic acid allows researchers to generate and evaluate a series of ester derivatives for enhanced enzyme inhibition, providing a platform for the development of novel antidiabetic and anti‑inflammatory agents.

Metabolomics Reference Standard and Dereplication

Fukiic acid possesses a rare C6‑C5 skeleton that distinguishes it from common phenylpropanoids (C6‑C3) and piscidic acid (C6‑C4) [4][5]. Its presence in Petasites japonicus, Cimicifuga spp., and Vicia faba makes it a valuable chemotaxonomic marker. Procurement of authenticated fukiic acid reference material supports accurate identification and quantification in metabolomics studies, ensuring reliable dereplication of complex plant extracts.

Application
Selection Property
Validation Focus
HIV-1 integrase inhibitor SAR
Enzyme engagement in integrase assay
Scaffold-based structure-activity relationship
Fukinolic/cimicifugic acid reference preparation
Authenticated ester precursor and reference standard
Quantitative ester identification in botanicals
α-Amylase and carboxypeptidase inhibitor screening
Ester-derivatization core scaffold
Enzyme inhibition endpoint comparison
Metabolomics dereplication
C6-C5 chemotaxonomic marker
Authenticated reference for plant extract profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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